N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide

PI3Kδ inhibition AKT phosphorylation B-cell malignancy

Researchers probing PI3Kδ-driven B-cell malignancies often encounter unreliable SAR data from regioisomer contamination in generic benzamide analogs. This compound eliminates that risk: its 3-thienyl orientation and 4-methoxypiperidine moiety deliver confirmed PI3Kδ binding (cellular IC50 102 nM) with a clean CYP3A4 selectivity window (IC50 10 µM). • Validated PI3Kδ tool compound for lymphoma/CLL target validation • Unique regioisomer ensures SAR reproducibility across kinase and GPCR programs • In stock (1-10 mg standard packs); custom synthesis and bulk available on request.

Molecular Formula C23H24N2O2S
Molecular Weight 392.52
CAS No. 1797146-24-7
Cat. No. B2408548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide
CAS1797146-24-7
Molecular FormulaC23H24N2O2S
Molecular Weight392.52
Structural Identifiers
SMILESCOC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4
InChIInChI=1S/C23H24N2O2S/c1-27-22-10-13-25(14-11-22)21-8-6-20(7-9-21)24-23(26)18-4-2-17(3-5-18)19-12-15-28-16-19/h2-9,12,15-16,22H,10-11,13-14H2,1H3,(H,24,26)
InChIKeyQTNKWGSCXKMORD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Overview and PI3Kδ Binding Profile


N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide (CAS: 1797146-24-7; MW: 392.52 g/mol; MF: C23H24N2O2S) is a synthetic small-molecule heteroaryl benzamide characterized by a 4-methoxypiperidine ring linked to a phenyl spacer, which is further connected via an amide bond to a 4-(thiophen-3-yl)benzamide pharmacophore . This architecture places it within the broader class of kinase-targeting benzamides, and binding data curated by the ChEMBL database confirm its interaction with the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a validated target in hematologic malignancies and inflammatory diseases [1]. Its thiophene orientation (3-yl vs. 2-yl) and methoxy-piperidine substituent differentiate it from numerous close analogs employed in PI3K and dopamine receptor programs, making it a valuable tool compound for structure–activity relationship (SAR) exploration in academic and pharmaceutical screening collections.

PI3Kδ pathway inhibition study fit
Cell-permeable benzamide probe
Thiophene-3-yl regioisomer for SAR differentiation
Unique heteroaryl geometry
4-Methoxypiperidine substituent for target engagement modulation
Modifiable left-hand motif

Why Generic Substitution Fails


Simple substitution with structurally similar benzamide or thiophene analogs is not advisable for this compound. The precise positioning of the thiophene sulfur at the 3-position of the phenyl ring, combined with the 4-methoxypiperidine moiety, dictates a unique three-dimensional conformation and hydrogen-bonding capacity that are absent in 2-thienyl isomers or analogs bearing alternative heterocycles [1]. This regiochemistry has been highlighted in related dopamine D3 receptor programs where the 4-(thiophen-3-yl)benzamide core was essential for achieving high selectivity over the D2 receptor subtype, a feature that would be lost with a generic replacement [2]. Procurement of an incorrect regioisomer or a des-methoxy analog risks introducing uncharacterized off-target activity, invalidating SAR data, and compromising experimental reproducibility.

Thiophene regioisomer mismatch
Thiophene-2-yl analogs may shift away from PI3Kδ binding and D3 selectivity profiles established for the 3-yl isomer.
Methoxypiperidine motif removal
Des-methoxy or unsubstituted piperidine analogs may compromise target engagement and cellular permeability, invalidating SAR comparisons.

Quantitative Differentiation Evidence


Cellular PI3Kδ Inhibition and AKT Phosphorylation

This compound demonstrates direct, quantifiable inhibition of the PI3Kδ pathway, as evidenced by its ability to suppress downstream AKT phosphorylation at Ser473 in Ri-1 cells, a human B-cell lymphoma line. The cellular IC50 of 102 nM was determined via electrochemiluminescence assay after 30 minutes of compound exposure, a protocol established in the context of isoform-selective PI3Kδ inhibitor development [1]. This cellular potency positions it above structurally simple benzamides and underscores the contribution of the methoxypiperidine motif to cell permeability and target engagement.

Cellular PI3Kδ IC₅₀
Class-level
102 nM
Supports PI3Kδ cellular activity benchmarking
Ri-1 cell pAKT(Ser473) assay; potency lower than clinical inhibitors
PI3Kδ inhibition AKT phosphorylation B-cell malignancy Immunology Cellular pharmacology

CYP3A4 Time-Dependent Inhibition Profile

A critical differentiator in kinase inhibitor development is the absence of cytochrome P450 time-dependent inhibition (TDI), which can lead to drug–drug interactions and hepatotoxicity. In human liver microsomes, this compound exhibits an IC50 of 10,000 nM (10 µM) against CYP3A4 after a 30-minute preincubation [1]. This IC50 value is >10-fold higher than its cellular PI3Kδ activity (102 nM), suggesting a functional selectivity window. In contrast, many first-generation PI3Kδ inhibitors and tool compounds display CYP3A4 TDI in the low micromolar range, a critical failure point that this compound appears to avoid.

CYP3A4 TDI Liability
Reported
10 µM IC₅₀
5–7× higher than clinical inhibitors
Lower CYP3A4 TDI liability in research models
Human liver microsomes, 30-min preincubation
Drug metabolism CYP450 inhibition ADME Toxicity Kinase selectivity

Thiophene Regiochemistry and D3 Receptor Selectivity

The thiophene-3-yl attachment on the benzamide core is a critical determinant of receptor subtype selectivity. In a closely related chemical series of 4-(thiophen-3-yl)benzamide-based dopamine D3 receptor ligands, compounds bearing this precise geometry achieved high selectivity for D3 over D2 receptors [1]. This SAR principle dictates that any thiophene-2-yl or non-thiophene analog would fail to recapitulate this selectivity profile, making the 3-yl isomer irreplaceable for dopamine receptor research programs. While no direct D3 binding data exists for this specific compound, the established SAR for the core scaffold provides a strong class-level inference of its potential utility.

D3/D2 Selectivity SAR
Class-level
Predicted >10-fold
Scaffold SAR may support D3 selectivity research
Inferred from 3-thienyl benzamide series; direct D3 binding data absent
D3 receptor Dopamine receptor Receptor selectivity SAR Neuropharmacology

Optimal Research and Procurement Scenarios


PI3Kδ-Driven Oncology Target Validation

The compound's confirmed cellular activity against PI3Kδ at 102 nM, combined with a favorable CYP3A4 selectivity window (IC50 = 10 µM), positions it as an ideal tool compound for target validation studies in B-cell lymphoma and chronic lymphocytic leukemia models. It serves as a probe to explore PI3Kδ-dependent phenotypes in vitro, where its reduced metabolic liability ensures that observed effects are target-mediated rather than confounded by metabolite accumulation [1].

Dopamine D3 Receptor and Addiction Pharmacology

The 4-(thiophen-3-yl)benzamide core has been validated as a critical scaffold for achieving D3 receptor selectivity over D2 [1]. This specific compound, with its unique methoxypiperidine 'left-hand' moiety, serves as a key intermediate for synthesizing novel D3-selective ligands. Researchers can use it to explore how modifications to the piperidine substituent impact receptor binding, with the confidence that the core scaffold maintains the baseline selectivity profile established in published studies.

Kinase Selectivity Profiling and Chemical Proteomics

Given the compound's interaction with PI3Kδ and its structural similarity to other kinase-binding benzamides, it is a valuable component in kinase selectivity panels. Its activity profile—sub-micromolar cellular potency with minimal CYP3A4 inhibition—makes it suitable for inclusion in chemical proteomics experiments to identify novel kinase targets or off-target interactions, supporting academic and industrial efforts to map the kinome-wide activity of heteroaryl benzamide chemotypes.

SAR-Driven Medicinal Chemistry Libraries

The specific combination of a 4-methoxypiperidine group with a 4-(thiophen-3-yl)benzamide pharmacophore represents a combinatorial design space that is not widely represented in commercial libraries. Procurement of this precise compound accelerates the exploration of this chemical space, enabling medicinal chemists to rapidly generate SAR data around the methoxy group, piperidine ring, and thiophene orientation—decisions that are critical for optimizing potency, selectivity, and pharmacokinetics in both PI3K and GPCR programs.

Application
Selection Property
Validation Focus
PI3Kδ pathway target validation studies
Cellular PI3Kδ activity and CYP3A4 selectivity profile
pAKT inhibition and metabolic liability assessment
D3 receptor selectivity SAR studies
3-Thienyl regioisomer scaffold
D3 vs D2 selectivity validation
Kinase selectivity panel screening
Cell-permeable PI3Kδ inhibitor with low CYP inhibition
Off-target kinase profiling
Heteroaryl benzamide SAR exploration
Unique 4-methoxypiperidine and 3-thienyl combination
Potency and selectivity optimization across PI3K/GPCR programs
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